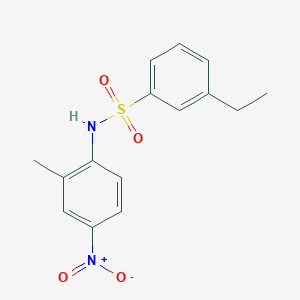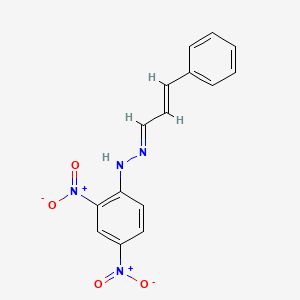![molecular formula C28H30Cl2N6O2 B15015612 (4Z)-2-(3-chlorophenyl)-4-({[6-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)hexyl]amino}methylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15015612.png)
(4Z)-2-(3-chlorophenyl)-4-({[6-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)hexyl]amino}methylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(4E)-1-(3-CHLOROPHENYL)-4-({[6-({[(4Z)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)HEXYL]AMINO}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE” is a complex organic molecule that features multiple functional groups, including chlorophenyl, pyrazole, and amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps in the synthesis may include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the chlorophenyl group via electrophilic aromatic substitution.
- Functionalization of the amino and methylidene groups through nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The pyrazole ring and methyl groups can be oxidized to form corresponding oxides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction may produce alcohol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its multiple functional groups provide opportunities for structure-activity relationship (SAR) studies to optimize its pharmacological properties.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors. The presence of the pyrazole ring and chlorophenyl group suggests potential interactions with protein active sites, leading to inhibition or activation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4E)-1-(3-Chlorophenyl)-4-(hydroxymethylidene)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
- (4Z)-1-(3-Chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene
Uniqueness
The compound is unique due to the presence of both the (4E) and (4Z) isomers, as well as the specific arrangement of functional groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C28H30Cl2N6O2 |
|---|---|
Poids moléculaire |
553.5 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)-4-[6-[[2-(3-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]hexyliminomethyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C28H30Cl2N6O2/c1-19-25(27(37)35(33-19)23-11-7-9-21(29)15-23)17-31-13-5-3-4-6-14-32-18-26-20(2)34-36(28(26)38)24-12-8-10-22(30)16-24/h7-12,15-18,33-34H,3-6,13-14H2,1-2H3 |
Clé InChI |
YYTXOSZCVNYRCV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C=NCCCCCCN=CC3=C(NN(C3=O)C4=CC(=CC=C4)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15015536.png)
![2-[(E)-{2-[(4-butylphenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B15015550.png)
![2,4-dibromo-6-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B15015558.png)
![(3E)-3-{2-[(2-fluorophenyl)carbonyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B15015562.png)
![O-{3-[(4-fluorophenyl)carbamoyl]phenyl} dipropylcarbamothioate](/img/structure/B15015568.png)

![4-amino-N'-[(2,4-dichlorobenzyl)oxy]-N,N-diethyl-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B15015582.png)
![N'-[(E)-(3-Bromophenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide](/img/structure/B15015590.png)

![4-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B15015598.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide](/img/structure/B15015603.png)
![N'-{(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B15015608.png)
![ethyl (5E)-2-methyl-5-(naphthalen-1-ylimino)-7-nitro-5H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B15015610.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15015626.png)
